Sophorose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

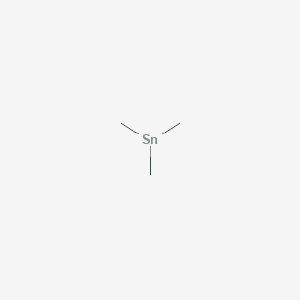

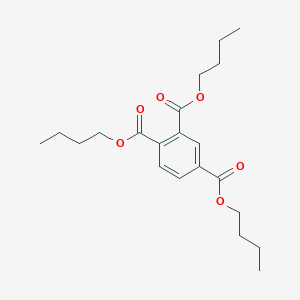

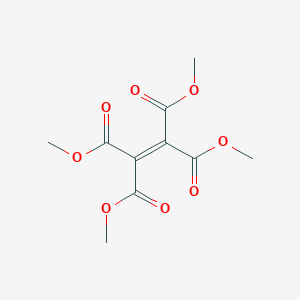

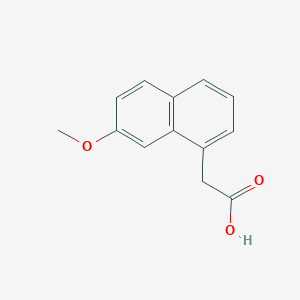

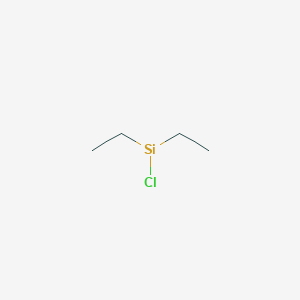

Sophorose is a disaccharide, a dimer of glucose. It differs from other glucose dimers such as maltose in having an unusual β-1,2 bond . It was isolated in 1938 from pods of Sophora japonica . It is a component of sophorolipids .

Synthesis Analysis

This compound can be synthesized from glucose by β-glucosidase . A study revealed that the mixture of glucose and β-disaccharide (MGD) synthesized by transglycosylation of glucose can efficiently induce cellulase production in Trichoderma reesei .

Molecular Structure Analysis

This compound has a molecular formula of C12H22O11 . It consists of two glucose units linked by an unusual β-1,2 glycosidic bond .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can be synthesized from glucose by β-glucosidase . It has also been found to undergo epimerization when heated under neutral pH conditions .

Physical And Chemical Properties Analysis

This compound has a molar mass of 342.30 g/mol and a density of 1.768 g/mL . It is a component of sophorolipids, which can lower the surface tension of water from 72.8 to 30–40 mN m−1 .

Scientific Research Applications

Cellulase Production

Sophorose as a Potent Inducer of Cellulase : this compound has been identified as a highly effective inducer of cellulase in certain fungi like Trichoderma viride and Trichoderma reesei. It's significantly more effective than other inducers like cellobiose, making it crucial for cellulase research (Mandels, Parrish, & Reese, 1962); (Sternberg & Mandels, 1979).

Regulatory Role in Cellulase Production : Besides inducing cellulase, this compound also plays a part in regulating the production of other enzymes like beta-glucosidase in Trichoderma reesei, showcasing its multifaceted role in cellulase enzyme research (Sternberg & Mandels, 1980).

Sophorolipids Research

Sophorolipids in Biotechnology : Sophorolipids, produced by yeasts like Starmerella and Pseudohyphozyma, have gained attention for their eco-friendly characteristics. They find applications in personal care, cleaning industries, crop protection, and medical fields. Current research is exploring the optimization of production processes and the potential of sophorolipids in various applications (Dierickx et al., 2021).

Potential in Soil Bioremediation : Sophorolipids have shown promise in the bioremediation of soils contaminated with lubricating oil, emphasizing their role in environmental sustainability (Minucelli et al., 2017).

Critical Review of Sophorolipid Research : Research on sophorolipids has been growing, but there are concerns about the accuracy of strain identification and product characterization. This review highlights the need for standardization and accuracy in sophorolipid research, which is vital for its future application and commercialization (Claus & Van Bogaert, 2017).

Additional Applications

This compound in Cancer Research : Research has investigated the effects of sophorolipids on tumor growth in mice, providing insights into their potential role in cancer research (Callaghan et al., 2016).

This compound Lipid Production : Studies have examined the optimal conditions for this compound lipid production by yeasts, focusing on factors like aeration and substrate supply. This research is crucial for industrial applications of sophorolipids (Guilmanov et al., 2002).

Mechanism of Action

Target of Action

Sophorose, also known as 2-O-beta-D-Glucopyranosyl-D-glucopyranose, is a disaccharide component of microbial glycolipids produced by yeast called sophorolipids . It has been identified as a potent inducer of cellulase gene expression in Trichoderma reesei fermentation studies . This suggests that the primary targets of this compound are the cellulase genes in Trichoderma reesei .

Mode of Action

This compound interacts with its targets, the cellulase genes, by inducing their expression . This means that this compound increases the production of cellulase enzymes in Trichoderma reesei

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cellulase production pathway in Trichoderma reesei . By inducing the expression of cellulase genes, this compound increases the production of cellulase enzymes . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate found in the cell walls of plants.

Result of Action

The primary result of this compound’s action is the increased production of cellulase enzymes in Trichoderma reesei . This can enhance the organism’s ability to break down cellulose, potentially improving its ability to utilize plant material as a source of nutrients.

Future Directions

Sophorolipids, which contain sophorose, are being studied for their potential applications in various fields. They are being explored as cost-effective and infrequently used hydrophilic and hydrophobic substrates for large or specialized sophorolipid production . They are also being investigated for their potential applications in agriculture, cosmetics, nanotechnology, bioremediation, antimicrobial, anticancer, immunomodulation, drug delivery, and others .

Biochemical Analysis

Biochemical Properties

Sophorose interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inducer of cellulase gene expression in Trichoderma reesei fermentation studies . This suggests that 2-O-beta-D-Glucopyranosyl-D-glucopyranose plays a significant role in the regulation of enzyme activity.

Cellular Effects

The effects of 2-O-beta-D-Glucopyranosyl-D-glucopyranose on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Sophorolipids, which contain this compound, exhibit antibacterial, antifungal, spermicidal, virucidal, and anticancer activities .

Molecular Mechanism

The molecular mechanism of 2-O-beta-D-Glucopyranosyl-D-glucopyranose involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been identified as a potent inducer of cellulase gene expression, suggesting that it may interact with the genetic machinery of the cell .

properties

| { "Design of the Synthesis Pathway": "Sophorose can be synthesized by enzymatic hydrolysis of sophorolipids or by chemical synthesis. The chemical synthesis involves the reaction of glucose with sophorose lipid, while the enzymatic hydrolysis involves the use of sophorolipase enzyme to break down sophorolipids into sophorose and fatty acids.", "Starting Materials": [ "Glucose", "Sophorolipid", "Sophorolipase enzyme" ], "Reaction": [ "Chemical Synthesis Pathway:", "Step 1: Dissolve glucose in water", "Step 2: Add sophorolipid to the glucose solution", "Step 3: Heat the mixture at 120°C for 24 hours", "Step 4: Cool the mixture and extract sophorose using a solvent", "Enzymatic Hydrolysis Pathway:", "Step 1: Dissolve sophorolipids in water", "Step 2: Add sophorolipase enzyme to the solution", "Step 3: Incubate the mixture at 40°C for 24 hours", "Step 4: Separate the mixture into two layers", "Step 5: Extract sophorose from the upper layer using a solvent" ] } | |

CAS RN |

20429-79-2 |

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |

InChI Key |

HIWPGCMGAMJNRG-BTLHAWITSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Other CAS RN |

26887-94-5 20429-79-2 |

physical_description |

Liquid |

synonyms |

2-O-β-D-glucopyranosyl-D-glucose |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)